Bicyclo[2.2.2]octane-1-carbonyl chloride
Description
Bicyclo[2.2.2]octane-1-carbonyl chloride is a highly strained bicyclic compound characterized by a rigid, symmetrical framework with three fused six-membered rings. Its structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for constructing complex molecules like natural products or pharmaceuticals. The compound features a reactive acyl chloride group at the bridgehead position (C-1), which enhances its utility in nucleophilic substitution and coupling reactions .
Synthesis:
The synthesis of bicyclo[2.2.2]octane derivatives often involves radical-mediated rearrangements or Diels-Alder cycloadditions. For example, Roberts et al. demonstrated that substituents on bicyclo[2.2.2]octane systems can undergo radical rearrangements to form alternative bicyclic frameworks (e.g., bicyclo[3.2.1]octane), highlighting the interplay between ring strain and radical stability . Asymmetric methods, such as stereoselective Diels-Alder reactions, have also been explored to access optically active derivatives like bicyclo[2.2.2]octane-2,5-diones .
For instance, carbonyl groups at C-1 cause significant α- and β-carbon shifts (~14 ppm), reflecting the electronic effects of the bicyclic framework .
Properties
Molecular Formula |
C9H13ClO |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
bicyclo[2.2.2]octane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c10-8(11)9-4-1-7(2-5-9)3-6-9/h7H,1-6H2 |
InChI Key |
VJAXFWFKWXZFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CC2)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity :
- Bicyclo[2.2.1]hept-2-ene : Chromyl chloride oxidations of bicyclo[2.2.1]hept-2-ene proceed via activated complexes resembling bicyclo[2.2.2]octane intermediates, but the [2.2.1] system’s lower symmetry leads to regioselective product distributions .
- Bicyclo[3.2.1]octane : Larger rings reduce strain but increase conformational flexibility. Radical rearrangements favor [3.2.1] systems when stabilized by electron-donating substituents, unlike [2.2.2] frameworks, which prioritize strain minimization .
Table 1: Structural and Reactivity Comparison
Substituent Effects: Carbonyl Chloride vs. Other Functional Groups
The reactivity of this compound is influenced by the electron-withdrawing acyl chloride group, which contrasts with derivatives bearing ketones, esters, or amines:
- Bicyclo[2.2.2]octan-2-one : The ketone group induces smaller $^{13}\text{C}$ shifts (~8–10 ppm at α-carbons) compared to the acyl chloride, reflecting reduced electron withdrawal .
- Methyl 4-(dimethylamino)bicyclo[2.2.2]octane-1-carboxylate: The ester group enables nucleophilic acyl substitution but requires harsher conditions than the acyl chloride. The dimethylamino group further modulates solubility and basicity .
Table 2: $^{13}\text{C}$ NMR Shifts for Substituents (ppm)
| Compound | C-1 (Carbonyl) | C-2 (α) | C-3 (β) | C-4 (γ) |
|---|---|---|---|---|
| This compound* | 175–180 | 40–45 | 30–35 | 25–28 |
| Bicyclo[2.2.2]octan-2-one | 210–215 | 50–55 | 35–40 | 28–30 |
| Bicyclo[2.2.2]octane-2,5-dione | 208–212 (C-2) | 45–50 | 35–38 | 30–32 |
*Predicted based on analogous systems .
Reactivity in Oxidation and Substitution Reactions
This compound participates in reactions typical of acyl chlorides (e.g., nucleophilic substitution), but its rigid framework imposes steric constraints:
- Chromyl Chloride Oxidation : Unlike bicyclo[2.2.1]hept-2-ene, which forms epoxides or diols, the [2.2.2] system’s strain favors radical intermediates, leading to rearranged products (e.g., bicyclo[3.2.1]octane derivatives) .
- Nucleophilic Substitution : The bridgehead acyl chloride reacts sluggishly with bulky nucleophiles due to steric hindrance, whereas smaller nucleophiles (e.g., amines) form stable amides .
Preparation Methods
Direct Chlorination of Bicyclo[2.2.2]octane-1-carboxylic Acid
The most widely documented method involves the direct conversion of bicyclo[2.2.2]octane-1-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). This approach, exemplified in US Patent 3,515,720A , employs a straightforward two-step protocol:
-
Reaction Setup : A mixture of bicyclo[2.2.2]octane-1-carboxylic acid (25 g), excess thionyl chloride (50 ml), and a catalytic amount of dimethylformamide (DMF) in benzene is heated under reflux for 1–2 hours .
-
Workup : Excess SOCl₂ is removed via reduced-pressure distillation, yielding bicyclo[2.2.2]octane-1-carbonyl chloride as a distillate (23.6 g, 94% yield based on starting material) .
Key Parameters :
-
Catalyst : DMF accelerates the reaction by generating a reactive acyl imidazolium intermediate.
-
Solvent : Benzene acts as an inert medium, though toluene or dichloromethane may substitute.
-
Temperature : Reflux conditions (80–110°C) ensure complete conversion.
This method is favored for its scalability and high yield, though it requires careful handling of corrosive reagents.
Carbonylation of Bicyclo[2.2.2]octane Derivatives
Alternative routes leverage carbonylation reactions to access the acyl chloride indirectly. WO2019075004A1 details a multi-step process starting from 1,4-dimethylenecyclohexane:
-
Oxidation : Treatment with a transition metal catalyst (e.g., Ru or Co) and oxidizing agents yields bicyclo[2.2.2]octane-1,4-dialdehyde .
-
Oxidation to Diacid : The dialdehyde is oxidized to bicyclo[2.2.2]octane-1,4-dicarboxylic acid using strong acids (e.g., 96% H₂SO₄) under CO atmosphere .
-
Selective Chlorination : The diacid undergoes partial chlorination with thionyl chloride, isolating the monocarbonyl chloride via fractional distillation .
Challenges :
-
Selectivity : Achieving mono-chlorination without over-reaction requires precise stoichiometry.
-
Acid Strength : Concentrated sulfuric acid (>90%) is critical for efficient carbonylation .
Hydroformylation and Subsequent Functionalization
A less conventional approach involves hydroformylation of bicyclo[2.2.2]octene derivatives. WO2019075004A1 outlines:
-
Hydroformylation : Bicyclo[2.2.2]octene reacts with syngas (CO/H₂) under high pressure (5–300 bar) in the presence of a Ru catalyst, forming a formyl-substituted intermediate .
-
Oxidation : The formyl group is oxidized to a carboxylic acid using agents like Jones reagent (CrO₃/H₂SO₄) .
-
Chlorination : The resultant acid is treated with SOCl₂ to yield the target acyl chloride .
Advantages :
-
Stereocontrol : Transition metal catalysts enable regioselective functionalization.
-
Modularity : Adaptable to substituted bicyclo[2.2.2]octane frameworks.
Comparative Analysis of Preparation Methods
The table below contrasts key metrics for the three primary methods:
Optimization Strategies and Emerging Approaches
Recent advances focus on improving sustainability and efficiency:
-
Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized Ru complexes) reduce metal leaching in hydroformylation .
-
Solvent-Free Chlorination : Ball milling bicyclo[2.2.2]octane-1-carboxylic acid with SOCl₂ minimizes solvent use .
-
Flow Chemistry : Continuous-flow systems enhance safety in large-scale SOCl₂ reactions .
Challenges in Industrial-Scale Production
-
Purification : this compound’s sensitivity to moisture necessitates anhydrous conditions during distillation .
-
Byproduct Management : HCl and SO₂ off-gases require scrubbing systems to meet environmental regulations .
-
Cost : Transition metal catalysts in hydroformylation contribute to high production costs .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for bicyclo[2.2.2]octane-1-carbonyl chloride, and how are they optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via chlorination of bicyclo[2.2.2]octane-1-carboxylic acid using reagents like oxalyl chloride (ClCO)₂O or thionyl chloride (SOCl₂). A detailed protocol involves dissolving the carboxylic acid in anhydrous dichloromethane under inert atmosphere, followed by dropwise addition of oxalyl chloride and catalytic dimethylformamide (DMF) to activate the reaction. The mixture is stirred at 0–5°C for 2 hours and then warmed to room temperature to ensure complete conversion. Excess reagents are removed under reduced pressure, yielding the acyl chloride . Purity is confirmed by ¹H/¹³C NMR and FT-IR spectroscopy (C=O stretch ~1800 cm⁻¹).
Q. How does the bicyclo[2.2.2]octane scaffold influence the reactivity of its carbonyl chloride derivative in nucleophilic acyl substitution reactions?
- Methodological Answer : The rigid bicyclo[2.2.2]octane framework imposes steric constraints, slowing down reactions at the carbonyl center. For example, in amidation or esterification, bulky nucleophiles (e.g., tert-butylamine) require prolonged reaction times or elevated temperatures (40–60°C) compared to linear acyl chlorides. Kinetic studies using HPLC or in situ IR monitoring can quantify these effects. Computational modeling (DFT) further explains steric and electronic contributions to reactivity .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for bridgehead protons (δ ~1.5–2.5 ppm) and carbonyl carbon (δ ~170–175 ppm).
- FT-IR : Strong absorbance at 1790–1810 cm⁻¹ (C=O stretch).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 168.07 (C₉H₁₁ClO⁺) with fragmentation patterns confirming the bicyclic structure.
- X-ray Crystallography : Resolves bond angles and confirms spatial arrangement, though crystallization requires low-polarity solvents (e.g., hexane) .
Advanced Research Questions
Q. How can enantioselective synthesis of bicyclo[2.2.2]octane derivatives be achieved using metal-free methodologies?
- Methodological Answer : A novel formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefins under organocatalytic conditions (e.g., chiral thiourea catalysts) generates bicyclo[2.2.2]octane-1-carboxylates with >90% enantiomeric excess (ee). Key parameters include solvent polarity (toluene preferred) and catalyst loading (5–10 mol%). Chiral HPLC (e.g., Chiralpak IA column) validates enantiopurity .
Q. What strategies reconcile conflicting data on the stability of this compound under varying reaction conditions?
- Methodological Answer : Discrepancies arise from hydrolysis sensitivity and thermal decomposition. For example, in aqueous THF (pH 7), the compound hydrolyzes to the carboxylic acid within 30 minutes at 25°C (monitored by ¹H NMR). However, in anhydrous acetonitrile, it remains stable for >24 hours. Thermogravimetric analysis (TGA) reveals decomposition onset at 120°C. Contradictions are resolved by严格控制 reaction moisture and temperature .
Q. How can biomimetic cascade reactions emulate the biosynthesis of bicyclo[2.2.2]diazaoctane alkaloids from bicyclo[2.2.2]octane precursors?
- Methodological Answer : Inspired by fungal biosynthesis (e.g., Aspergillus), a one-pot cascade combines Diels-Alder cyclization and intramolecular amidation. Starting with this compound and a dipeptide, the reaction proceeds under mild acidic conditions (pH 4–5, 40°C) to yield bicyclo[2.2.2]diazaoctane cores. LC-MS tracks intermediate formation, while NOESY NMR confirms regio- and stereochemistry .
Q. What safety protocols are essential for handling this compound, given its hazardous classification?
- Methodological Answer :
- Ventilation : Use fume hoods with ≥100 fpm airflow.
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Spill Management : Neutralize with sodium bicarbonate (NaHCO₃) and adsorb with vermiculite.
- Storage : In amber glass bottles under argon at –20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
